2,2-Dimethyl-1,3-benzodithiole
CAS No.: 87473-92-5
Cat. No.: VC3900947
Molecular Formula: C9H10S2
Molecular Weight: 182.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87473-92-5 |
|---|---|
| Molecular Formula | C9H10S2 |
| Molecular Weight | 182.3 g/mol |
| IUPAC Name | 2,2-dimethyl-1,3-benzodithiole |
| Standard InChI | InChI=1S/C9H10S2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 |
| Standard InChI Key | FTUFPWPQDCCWPZ-UHFFFAOYSA-N |
| SMILES | CC1(SC2=CC=CC=C2S1)C |
| Canonical SMILES | CC1(SC2=CC=CC=C2S1)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2,2-Dimethyl-1,3-benzodithiole belongs to the benzodithiole family, featuring a bicyclo[4.3.0] framework with sulfur atoms at positions 1 and 3 of the dithiole ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 87473-92-5 |
| Molecular Formula | C₉H₁₀S₂ |
| Molecular Weight | 182.3 g/mol |
| IUPAC Name | 8,8-Dimethyl-7,9-dithiabicyclo[4.3.0]nona-1,3,5-triene |
| SMILES Notation | CC1(SC2=CC=CC=C2S1)C |
The compound’s structure is stabilized by delocalized π-electrons across the benzene and dithiole rings, contributing to its thermal stability and reactivity in cycloaddition reactions .
Spectroscopic and Physicochemical Data
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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¹H NMR (CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 2.45 (s, 6H, CH₃) .
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¹³C NMR (CDCl₃): δ 137.8 (C-S), 128.6–125.3 (aromatic carbons), 22.1 (CH₃) .
The compound exhibits a melting point of 98–100°C and moderate solubility in polar organic solvents such as dichloromethane and tetrahydrofuran .
Synthetic Methodologies
Copper-Catalyzed Cyclization
A breakthrough in benzodithiole synthesis involves copper-catalyzed reactions between 2-bromo-benzothioamides and elemental sulfur (S₈) or selenium (Se). This method, developed by Wang et al., proceeds via a sulfur rearrangement mechanism to yield 3H-benzo[c] dithiol-3-imines or selenated analogues .
Reaction Conditions:
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline
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Base: K₃PO₄
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Solvent: DMSO, 100°C, 12 h
Substrate Scope:
| Substituent (R) | Yield (%) |
|---|---|
| -H | 85 |
| -CH₃ | 91 |
| -OCH₃ | 88 |
| -Cl | 78 |
This protocol accommodates electron-donating and withdrawing groups, enabling the synthesis of over 30 derivatives with yields exceeding 75% .
Mechanistic Insights
The reaction proceeds through a proposed copper-thiolate intermediate, facilitating C–S bond formation and subsequent cyclization (Scheme 1). Key steps include:
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Deprotonation: Base-mediated generation of a thioamide anion.
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Copper Insertion: Formation of a copper-thiolate complex.
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Cyclization: Intramolecular attack yielding the benzodithiole core .
Analytical Applications in Chemoprevention Research
Cyclocondensation Assay for Isothiocyanates
The 1,2-benzenedithiol (BDT)-based assay quantifies dietary isothiocyanates (ITCs), which exhibit chemopreventive activity against cancers. 2,2-Dimethyl-1,3-benzodithiole derivatives serve as stoichiometric products in this reaction .
Assay Workflow:
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Reaction: ITCs + BDT → 1,3-Benzodithiole-2-thione (λₘₐₓ = 365 nm, ε = 23,000 M⁻¹cm⁻¹).
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Detection: HPLC with photodiode array detection (LOD = 10 pmol) .
Advantages:
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High specificity for primary and secondary ITCs.
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Compatibility with complex matrices (e.g., blood, plant extracts) .
| Activity | Target Organism | IC₅₀/EC₅₀ |
|---|---|---|
| Anti-HBV | Hepatitis B Virus | 2.8 μM |
| Antitumor | MCF-7 Breast Cancer Cells | 5.4 μM |
| Anti-Mycobacterium | M. avium | 12 μM |
Mechanistic studies indicate inhibition of viral polymerases and disruption of microbial membrane integrity .
Fluorescent Probe Development
Functionalized benzodithioles serve as scaffolds for fluorescent probes. For example, oxidation of 3H-benzo[c] dithiol-3-one with m-CPBA yields Beaucage’s reagent, a critical tool in oligonucleotide synthesis .
Material Science Applications
Conductive Polymers
Incorporating benzodithiole units into polythiophene backbones enhances electrical conductivity (σ = 10⁻² S/cm) by promoting π-orbital overlap and charge delocalization .
Performance Metrics:
| Polymer | Conductivity (S/cm) | Application |
|---|---|---|
| PEDOT-Benzodithiole | 0.15 | Organic Photovoltaics |
| PPy-Benzodithiole | 0.08 | Flexible Electronics |
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